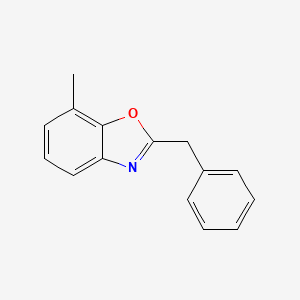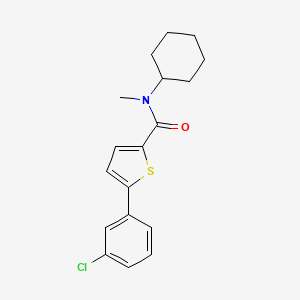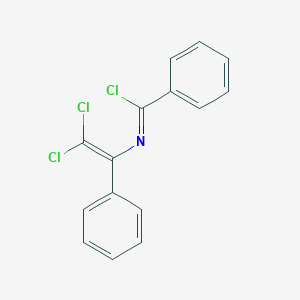
N-(2,2-dichloro-1-phenylethenyl)benzenecarboximidoyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,2-dichloro-1-phenylethenyl)benzenecarboximidoyl chloride, commonly known as DPC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DPC is a highly reactive and toxic chemical, which makes it challenging to work with. However, its unique properties have led to extensive research on its synthesis, mechanism of action, and potential applications in various fields.
Mécanisme D'action
The mechanism of action of DPC is not fully understood, but it is believed to work by inhibiting various enzymes and proteins in cells. Specifically, DPC has been found to inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of various drugs and toxins in the body. Additionally, DPC has been found to inhibit the activity of various proteins involved in cell signaling and gene expression, which may contribute to its anticancer and antimicrobial properties.
Biochemical and Physiological Effects
DPC has been found to have various biochemical and physiological effects in cells and organisms. In cells, DPC has been found to induce oxidative stress, which can lead to cell death. Additionally, DPC has been found to disrupt cellular membranes and alter cellular signaling pathways, which can lead to various physiological effects.
Avantages Et Limitations Des Expériences En Laboratoire
The unique properties of DPC make it an attractive compound for use in various laboratory experiments. Specifically, DPC's reactivity and toxicity make it useful for studying the effects of various compounds on cells and organisms. However, DPC's toxicity also makes it challenging to work with, as it requires strict safety protocols and specialized equipment.
List of
Orientations Futures
1. Further studies on the mechanism of action of DPC to better understand its effects on cells and organisms.
2. Development of new methods for synthesizing DPC that improve yield and purity.
3. Exploration of new applications for DPC in various fields, such as medicine, agriculture, and materials science.
4. Development of new derivatives of DPC that have improved properties and efficacy.
5. Investigation of the potential side effects of DPC and ways to mitigate them.
6. Studies on the environmental impact of DPC and ways to minimize its impact.
7. Further studies on the toxicity of DPC and ways to reduce its toxicity.
8. Development of new methods for delivering DPC to cells and organisms for therapeutic purposes.
9. Investigation of the potential synergistic effects of DPC with other compounds for improved efficacy.
10. Studies on the potential use of DPC as a diagnostic tool for various diseases.
Méthodes De Synthèse
The synthesis of DPC involves a series of complex chemical reactions, which require a high level of expertise and precision. The most common method for synthesizing DPC involves the reaction between 2,2-dichloro-1-phenylethene and benzenecarboximidoyl chloride in the presence of a catalyst. The reaction is typically carried out under controlled conditions, such as low temperature and anhydrous conditions, to ensure the purity and yield of the final product.
Applications De Recherche Scientifique
DPC has been extensively studied for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, DPC has shown promising results in the treatment of cancer, as it has been found to inhibit the growth of tumor cells. Additionally, DPC has been studied for its potential use as an antimicrobial agent, as it has been found to be effective against a wide range of bacteria and fungi.
In agriculture, DPC has been studied for its potential use as a pesticide, as it has been found to be effective against various insect pests. Furthermore, DPC has been studied for its potential applications in materials science, as it has been found to have unique properties that make it suitable for use in various industrial applications.
Propriétés
IUPAC Name |
N-(2,2-dichloro-1-phenylethenyl)benzenecarboximidoyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl3N/c16-14(17)13(11-7-3-1-4-8-11)19-15(18)12-9-5-2-6-10-12/h1-10H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEMRQORQGOKPHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=C(Cl)Cl)N=C(C2=CC=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,2-dichloro-1-phenylethenyl)benzenecarboximidoyl chloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(cyclopropylmethyl)-N~5~-(3-fluorobenzyl)-4H-thieno[3,2-b]pyrrole-5-carboxamide](/img/structure/B7560975.png)
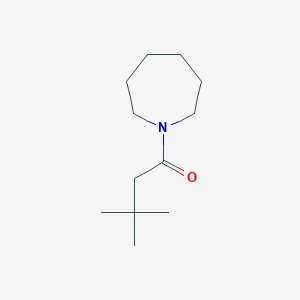
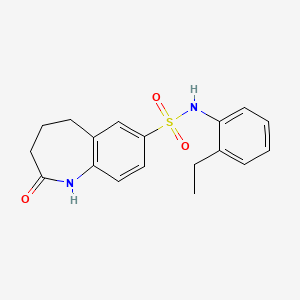
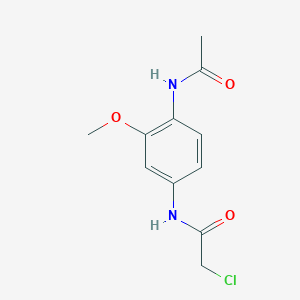
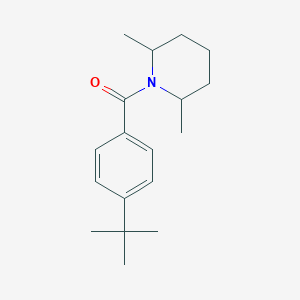
![1-(2-Furoyl)-4-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]piperazine](/img/structure/B7561014.png)
![N-[(Z)-[2-(1H-benzimidazol-2-yl)-1-phenylethylidene]amino]-3-chloroaniline](/img/structure/B7561016.png)
![N-cyclooctylpyrazolo[1,5-a]pyridine-2-carboxamide](/img/structure/B7561018.png)
![N-{4-[5-(4-methoxyphenyl)-1H-1,2,3-triazol-1-yl]phenyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B7561026.png)
![1-(4-isopropylbenzyl)-1'{H}-spiro[piperidine-4,2'-quinazolin]-4'(3'{H})-one](/img/structure/B7561039.png)
